Product packaging for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one(Cat. No.:CAS No. 122737-56-8)

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B052421
CAS No.: 122737-56-8
M. Wt: 125.17 g/mol
InChI Key: MNOYWKBSLKWAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a synthetically valuable bicyclic lactam (amide) that serves as a privileged, rigid scaffold in medicinal chemistry and organic synthesis. Its constrained [2.2.1] bicyclic framework, incorporating a bridged nitrogen and a ketone functional group, makes it an exceptional precursor for constructing complex molecular architectures with defined stereochemistry. Researchers primarily utilize this compound as a key building block for the synthesis of novel pharmacologically active molecules, particularly in the development of neuraminidase inhibitors and other enzyme targets where a spatially defined amine or amide functionality is critical. The "1-azabicyclo" core is a hallmark of many bioactive natural products and pharmaceuticals, and the methyl substituent at the 5-position offers a handle for further chemical diversification and fine-tuning of steric and electronic properties. Its mechanism of action in research contexts is that of a molecular scaffold; upon chemical manipulation (e.g., reduction of the lactam to a more flexible amine, or functionalization of the carbon skeleton), it can be transformed into high-affinity ligands that mimic transition states or bind selectively to protein active sites. This compound is an indispensable tool for chemists and biologists exploring structure-activity relationships (SAR), developing new synthetic methodologies, and designing the next generation of therapeutic candidates in areas such as infectious disease and neuroscience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B052421 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one CAS No. 122737-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122737-56-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methyl-1-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3

InChI Key

MNOYWKBSLKWAMT-UHFFFAOYSA-N

SMILES

CC1CN2CC1C(=O)C2

Canonical SMILES

CC1CN2CC1C(=O)C2

Origin of Product

United States

Synthetic Methodologies for the 1 Azabicyclo 2.2.1 Heptan 3 One Scaffold

Strategies for the Construction of the Azabicyclic Ring System

The construction of the strained 1-azabicyclo[2.2.1]heptane core requires specific and often elegant synthetic approaches. The primary strategy involves intramolecular cyclization reactions, where a linear or monocyclic precursor containing the requisite atoms is induced to form the bridged bicyclic structure. The choice of precursor and cyclization conditions is critical for achieving the desired scaffold, often with high stereoselectivity.

Cyclization Reactions of Precursors

Intramolecular cyclization stands as the most prevalent method for assembling the 1-azabicyclo[2.2.1]heptane ring system. These reactions involve the formation of a new bond between two atoms within the same molecule to create the bicyclic structure. The specific nature of the precursor molecule dictates the type of cyclization reaction employed.

The use of amino acids, particularly proline and its derivatives, offers a powerful strategy that often leverages the inherent chirality of these starting materials to produce enantiomerically pure azabicyclic compounds. These methods involve elaborating the amino acid into a more complex precursor that is primed for intramolecular ring closure.

One notable approach involves a transannular alkylation of a chiral substrate derived from tert-butyl N-benzylthiopyroglutamate. unirioja.es Another strategy utilizes a Diels-Alder reaction as a key step to construct a cyclohexene ring, which is then further manipulated to achieve the final bicyclic system. For instance, methyl 2-benzamidoacrylate can serve as a dienophile in a cycloaddition, with the resulting product undergoing a series of transformations including reduction, mesylation, and a final base-promoted internal nucleophilic displacement to yield the 7-azabicyclo[2.2.1]heptane system. unirioja.es The synthesis of novel bicyclic α-amino acids, such as exo- and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid, has also been achieved through the alkylation of glycine-derived Schiff bases followed by acid-induced ring opening and subsequent cyclization. acs.org

Starting MaterialKey Reaction TypeResulting Scaffold
Proline DerivativesIntramolecular Cyclization1-Azabicyclo[2.2.1]heptane
Methyl 2-benzamidoacrylateDiels-Alder / Nucleophilic Displacement7-Azabicyclo[2.2.1]heptane
Glycine-derived Schiff basesAlkylation / Cyclization1-Azabicyclo[2.2.1]heptane

Cyclohexanone (B45756) and piperidinone derivatives serve as versatile starting points for constructing the azabicyclo[2.2.1]heptane skeleton. These methods typically involve the intramolecular cyclization of a suitably functionalized ketone precursor.

A straightforward one-pot method has been developed for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles starting from cyclohexanones that possess a leaving group, such as a mesyloxy group, at the 4-position. researchgate.net The reaction proceeds through the in situ formation of an imine, followed by a reversible cyanide addition, which drives the conversion to the bicyclic core. researchgate.net Another example begins with the hydrochloride salt of piperidin-4-one monohydrate, which is alkylated and then undergoes an intramolecular carbolithiation reaction to form a 4-methyl-1-azabicyclo[2.2.1]heptane derivative. ugent.be

Precursor TypeKey StrategyResulting Scaffold
4-Substituted CyclohexanonesIn situ imine formation, cyanide addition, cyclization7-Azabicyclo[2.2.1]heptane
Piperidin-4-one DerivativesAlkylation, Wittig olefination, intramolecular carbolithiation4-Methyl-1-azabicyclo[2.2.1]heptane

The cyclization of N-chloramines represents a classic method for the formation of nitrogen-containing rings. This strategy, often referred to as the Hofmann-Löffler-Freytag reaction, typically involves the generation of a nitrogen-centered radical via homolysis of an N-haloamine bond. While direct examples for the 1-azabicyclo[2.2.1]heptan-3-one scaffold are less common in recent literature, the principle has been applied to the synthesis of related azabicyclic systems. For instance, the synthesis of the 2-azabicyclo[3.2.1]octane scaffold has been achieved by treating a precursor amine with aqueous sodium hypochlorite to generate the N-chloramine intermediate, which then undergoes intramolecular cyclization. rsc.org This highlights the potential of N-chloramine chemistry for constructing bridged bicyclic structures.

A novel and stereoselective method for the construction of 5-hydroxymethyl azabicyclic ring skeletons utilizes an epoxide-initiated cationic cyclization of azides. nih.gov This process is catalyzed by a Lewis acid, with ethylaluminum dichloride (EtAlCl₂) being identified as an ideal catalyst. nih.gov The reaction involves the Lewis acid-mediated opening of an epoxide ring in a molecule that also contains an azide group. The resulting carbocation is then trapped intramolecularly by the azide, leading to the formation of the bicyclic system after nitrogen expulsion and rearrangement. This methodology was successfully applied to the stereoselective total synthesis of indolizidine alkaloids, demonstrating its utility in constructing complex nitrogen-containing scaffolds. nih.gov

PrecursorCatalystKey FeatureProduct
3-(1-oxa-spiro[2.4]hept-4-yl)propyl azideEtAlCl₂Epoxide-initiated cationic cyclization5-Hydroxymethyl azabicyclic skeleton

The aza-Prins cyclization, often coupled with a subsequent pinacol rearrangement, provides a powerful and rapid entry into the 7-azabicyclo[2.2.1]heptane ring system. nih.govacs.org This cascade reaction is typically mediated by a Lewis acid, such as SnCl₄. core.ac.uk The process is initiated by the formation of an N-acyliminium ion, which then undergoes cyclization by attacking a nearby alkene. The resulting bicyclic intermediate can then immediately undergo a pinacol-type rearrangement, which involves a nih.gov-alkyl group migration, to form the thermodynamically stable 7-azabicyclo[2.2.1]heptane skeleton. core.ac.uk This aza-Prins-pinacol rearrangement has been effectively employed as the key step in the total syntheses of the potent analgesic (±)-epibatidine and its synthetic analogue (±)-epiboxidine. researchgate.netacs.org

Precursor TypeKey ReactionReagentsApplication
5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidinesAza-Prins-Pinacol RearrangementLewis Acid (e.g., SnCl₄)Synthesis of (±)-epibatidine and (±)-epiboxidine

Catalytic Approaches to 1-Azabicyclo[2.2.1]heptanone

Catalytic methods offer efficient and often more environmentally benign routes to the 1-azabicyclo[2.2.1]heptanone core. These strategies frequently employ transition metals to facilitate key bond-forming reactions.

Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the synthesis of azabicyclic structures. One notable application involves the 1,2-aminoacyloxylation of cyclopentenes, which provides a pathway to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This method demonstrates the versatility of palladium in constructing the bicyclic framework with concomitant functionalization. rsc.org Additionally, palladium-bisimidazol-2-ylidene complexes have been successfully employed as catalysts in amination reactions to synthesize N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes. nih.gov These cross-coupling reactions proceed in good to moderate yields across a range of substrates. nih.gov

Catalytic Hydrogenation of Enamine Precursors

A straightforward and effective method for the synthesis of the saturated 1-azabicyclo[2.2.1]heptanone skeleton is the catalytic hydrogenation of enamine precursors. This approach typically involves the reduction of an unsaturated bicyclic system to the corresponding saturated ketone. For instance, the hydrogenation of an enone precursor using a 10% palladium-carbon catalyst can lead to a quantitative yield of the desired ketone. unirioja.es The choice of catalyst and reaction conditions can significantly influence the product distribution. While palladium on carbon is a common choice, rhodium catalysts have also been utilized, sometimes resulting in different product ratios.

Iron-Catalyzed Carbozincation Methods

Iron-catalyzed reactions have emerged as a powerful tool in organic synthesis. A significant development is the enantioselective carbometalation of azabicycloalkenes. rsc.orgkyoto-u.ac.jp This method allows for the direct creation of the azabicyclo[2.2.1]heptane skeleton, which is a core component of alkaloids like epibatidine. rsc.org The reaction proceeds by forming optically active organozinc intermediates in situ, which can then be further elaborated. rsc.orgkyoto-u.ac.jp The use of a chiral phosphine ligand, such as (S,S)-chiraphos, in conjunction with an iron(III) chloride catalyst is crucial for achieving good enantioselectivities. rsc.org Mechanistic studies suggest that the catalytic cycle involves the formation of a diaryl iron(II)-chiral ligand complex. rsc.org

Table 1: Iron-Catalyzed Enantioselective Phenylzincation of an Azabicyclic Alkene

EntryArylzinc ReagentYield (%) rsc.orgee (%) rsc.org
1PhZnCl9985
24-MeC₆H₄ZnCl9684
34-MeOC₆H₄ZnCl9583
44-FC₆H₄ZnCl9985
53-MeC₆H₄ZnCl8577
63-MeOC₆H₄ZnCl9982

Reaction conditions: azabicycloalkene, arylzinc reagent, FeCl₃ (5 mol %), (S,S)-chiraphos (6 mol %), THF, 0 °C, 12 h.

Copper and Rhodium-Catalyzed Coupling Reactions

Copper and rhodium complexes are also valuable catalysts for constructing and functionalizing the azabicyclo[2.2.1]heptane framework. Copper-catalyzed reactions, often in conjunction with chiral bis(oxazoline) ligands, are effective in asymmetric cyclopropanation reactions. thieme-connect.de Rhodium catalysts are well-known for their ability to catalyze a wide array of transformations, including C-H activation and carbene insertion reactions, which can be applied to the synthesis of complex heterocyclic systems. thieme-connect.decvr.ac.in For example, dirhodium complexes can catalyze the decomposition of 1-sulfonyl-1,2,3-triazoles to form azavinyl carbenes, which then undergo cyclopropanation with alkenes. thieme-connect.de

Diels-Alder Reactions in Azabicyclo[2.2.1]heptane Synthesis

The Diels-Alder reaction is a powerful and widely used method for the construction of cyclic and bicyclic systems, including the azabicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of azabicyclo[2.2.1]heptane synthesis, nitrogen can be incorporated into either the diene or the dienophile.

A common strategy involves the reaction of an N-substituted pyrrole with a suitable dienophile. cdnsciencepub.com While early examples of this reaction often resulted in low yields, the use of catalysts such as aluminum chloride has been shown to significantly improve the efficiency. cdnsciencepub.com High-pressure conditions, up to 1.4 GPa, have also been employed to facilitate the Diels-Alder reaction of N-acylated pyrroles, allowing for the formation of both exo and endo adducts. rsc.org Another approach utilizes a hetero-Diels-Alder reaction where a nitrosocarbonyl species, generated in situ, reacts with a diene to form the azabicyclic ring system. ethernet.edu.et

Stereoselective and Enantioselective Synthetic Routes

The development of stereoselective and enantioselective methods for the synthesis of the 1-azabicyclo[2.2.1]heptanone scaffold is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These strategies aim to control the three-dimensional arrangement of atoms in the final product.

Enantioselective approaches often rely on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, asymmetric Diels-Alder reactions using chiral catalysts can provide enantiomerically enriched cycloadducts that serve as precursors to the desired bicyclic ketones. The use of chiral ligands, such as Jacobsen's salen complexes, can induce enantioselectivity in the functionalization of ketone precursors.

Another strategy involves the use of enantiomerically pure starting materials, such as the Vince lactam ((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one), which can be obtained through enzymatic resolution. researchgate.net This chiral building block can then be elaborated into a variety of stereochemically defined derivatives. Ring-opening metathesis polymerization (ROMP) of N-protected Vince lactam derivatives using specific molybdenum or tungsten initiators can produce highly tactic polymers, demonstrating the control over stereochemistry that can be achieved. researchgate.net

Intramolecular carbolithiation reactions have also been employed to construct the azabicyclo[2.2.1]heptane ring system stereoselectively from chiral 2,5-disubstituted pyrrolidines. acs.org

Enantiospecific Synthesis from Chiral Pool Precursors

Enantiospecific synthesis leverages readily available, enantiomerically pure starting materials from the "chiral pool" to control the stereochemistry of the final product. A notable example is the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from trans-4-hydroxy-L-proline. rsc.org This amino acid derivative is converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org Subsequent reaction with an enolate anion, reduction, and conversion of the resulting alcohol into a sulfonate ester leads to cyclization upon deprotection of the pyrrolidine (B122466) nitrogen, yielding the desired (4R)-1-azabicyclo[2.2.1]heptane scaffold. rsc.org This strategy effectively transfers the stereochemistry of the starting material to the final bicyclic product. Similarly, L-glutamic acid has been used as a chiral precursor for the enantiospecific synthesis of related N-BOC-7-azabicyclo[2.2.1]heptan-2-ones. acs.org

Starting MaterialKey StepFinal ScaffoldReference
trans-4-Hydroxy-L-prolineIntramolecular cyclization of a sulfonate ester(4R)-1-azabicyclo[2.2.1]heptane rsc.org
L-Glutamic acidDecarbonylation/iminium ion cyclizationN-BOC-7-azabicyclo[2.2.1]heptan-2-one acs.org
D,L-SerineDiels-Alder reaction followed by cyclization7-Azabicyclo[2.2.1]heptane-1-carboxylic acid unirioja.es
Asymmetric Cyclization Strategies

Asymmetric cyclization strategies introduce chirality during the formation of the bicyclic ring system, often employing chiral auxiliaries or catalysts. One approach involves modifying a synthetic route by incorporating a chiral substituted benzyl group on the nitrogen atom of a precursor. researchgate.net This allows for the preparation of esters of 1-azabicyclo[2.2.1]heptane-3-carboxylate in enantiomerically pure form. researchgate.net Another powerful technique is the use of 1,3-dipolar cycloaddition reactions. For instance, the reaction of an azomethine ylide with a chiral (Z)-alkene, where the stereochemistry is controlled by a (2R)-bornane-2,10-sultam moiety, can produce the bicyclic core with high diastereoselectivity. researchgate.net

Diastereoselective Indium-Mediated Allylation

Indium-mediated allylation is a valuable method for carbon-carbon bond formation and can be rendered highly diastereoselective. nih.gov This reaction has been investigated for the allylation of chiral hydrazones, where nearly complete diastereoselectivity and quantitative yields were achieved for substrates derived from both aromatic and aliphatic aldehydes. nih.gov In the context of synthesizing precursors for azabicyclic systems, the indium-mediated allylation of sulfenimines has been used as a key step in the enantioselective synthesis of various alkaloids. acs.org This reaction creates a homoallylic amine with controlled stereochemistry, which can then be further elaborated and cyclized to form the desired bicyclic scaffold. acs.orgnih.gov

SubstrateKey ReagentOutcomeReference
Chiral HydrazonesIndium / Allyl BromideHomoallylic amines in quantitative yield and high diastereoselectivity nih.gov
(R)-N-benzyl-2,3-O-isopropylideneglyceraldimineIndium / 4-bromo-1,1,1-trifluoro-2-buteneHomoallylic amine with >95% diastereomeric excess nih.gov
Resolution of Racemic Mixtures for Enantiomerically Pure Forms

When a synthetic route produces a racemic mixture, resolution is required to separate the individual enantiomers. A common method is classical resolution, which involves forming diastereomeric salts with a chiral resolving agent. For example, the enantiomers of the related epibatidine have been separated from a racemic mixture using di-p-toluoyltartaric acid. acs.org An alternative approach involves the resolution of a key intermediate. The efficient resolution of racemic N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one has been reported via the formation of a diastereomeric aminal with (R,R)-1,2-diphenylethylenediamine. researchgate.net Acidic hydrolysis then furnishes the individual enantiomeric ketones. researchgate.net Furthermore, high-performance liquid chromatography (HPLC) on a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers, as demonstrated for 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net

Preparation of Functionalized 1-Azabicyclo[2.2.1]heptan-3-one Derivatives

The ketone group of the 1-azabicyclo[2.2.1]heptan-3-one scaffold serves as a versatile handle for further functionalization.

Derivatization at the Ketone Moiety

The ketone functionality readily undergoes condensation with hydroxylamine or its derivatives to form oximes. This reaction provides a convenient method for introducing new substituents and modulating the compound's properties. For example, 1-azabicyclo[2.2.1]heptan-3-one can be reacted with methoxyamine hydrochloride in methanol (B129727) to produce 1-azabicyclo[2.2.1]heptan-3-one-O-methyl oxime hydrochloride. google.com These oxime derivatives are valuable intermediates in medicinal chemistry, particularly in the development of muscarinic receptor agonists. The synthesis of a series of oximes with extended appendages has been reported, where extensions at the 3-position with groups like propynyl can enhance interactions with muscarinic acetylcholine (B1216132) receptors.

Ketone PrecursorReagentProductApplication
1-Azabicyclo[2.2.1]heptan-3-oneHydroxylamine derivativesOxime-extended derivativesMuscarinic receptor agonists
1-Azabicyclo[2.2.1]heptan-3-oneMethoxyamine hydrochloride1-Azabicyclo[2.2.1]heptan-3-one-O-methyl oximePharmaceutical intermediate
Introduction of Side Chains (e.g., Propynyl, Isoxazole, Oxadiazole)

The modification of the 1-azabicyclo[2.2.1]heptan-3-one core, particularly at the 3-position, is a key strategy for developing novel compounds with specific pharmacological activities. The introduction of various side chains, including propynyl, isoxazole, and oxadiazole moieties, has been explored to modulate the parent molecule's interaction with biological targets. These modifications often begin with the ketone at the C-3 position, which is typically converted to an oxime, providing a versatile anchor point for further elaboration.

Propynyl Side Chains

The introduction of a propynyl group, often as part of an oxime ether, has been a significant area of investigation. This modification is exemplified by compounds such as Z-1-azabicyclo[2.2.1]heptan-3-one, O-(3-phenyl-2-propynyl)oxime tandfonline.com. The synthesis generally involves the reaction of the 1-azabicyclo[2.2.1]heptan-3-one oxime with a suitably substituted propargyl halide. This appendage is designed to extend into specific regions of receptor binding pockets.

Isoxazole and Oxadiazole Side Chains

Heterocyclic rings like isoxazole and oxadiazole are frequently incorporated to serve as bioisosteres for other functional groups and to enhance physicochemical properties. Research has led to the synthesis of molecules where these five-membered aromatic rings are directly or indirectly attached to the azabicyclic core.

The synthesis of isoxazole-containing derivatives can be achieved through various cycloaddition strategies. For instance, compounds like exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane have been developed, where the methylisoxazole ring replaces other aromatic systems to alter receptor selectivity and potency researchgate.netresearchgate.net. Another example is 5-(1-Azabicyclo[2.2.1]heptan-3-yl)isoxazole, which directly links the isoxazole ring to the C-3 position of the scaffold bldpharm.com.

Similarly, oxadiazole moieties have been successfully introduced. The compound 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is a notable example where the 1,2,4-oxadiazole (B8745197) ring is appended to the bicyclic system bldpharm.com. The synthetic approach for these derivatives often involves the cyclization of an intermediate, such as an N-acylamidrazone, which is itself derived from a precursor attached to the azabicyclic scaffold. Studies have also explored the structure-activity relationship of 1,2,4-oxadiazole-substituted derivatives on the related 2-azabicyclo[2.2.1]heptane scaffold mdpi.com.

The table below summarizes key examples of side chains introduced onto the azabicyclo[2.2.1]heptane scaffold.

Scaffold PositionSide Chain TypeExample Compound Name
C-3 (via oxime)PropynylZ-1-azabicyclo[2.2.1]heptan-3-one, O-(3-phenyl-2-propynyl)oxime
C-3Isoxazole5-(1-Azabicyclo[2.2.1]heptan-3-yl)isoxazole
C-2Isoxazoleexo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane
C-3Oxadiazole5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole

Chemical Reactivity and Transformational Chemistry of 1 Azabicyclo 2.2.1 Heptan 3 One Systems

Fundamental Reaction Pathways

The chemical behavior of 1-azabicyclo[2.2.1]heptan-3-one is largely dictated by the ketone at the C3 position and the nucleophilic bridgehead nitrogen atom. These functionalities serve as primary sites for a range of fundamental chemical reactions.

Oxidation Reactions

The ketone moiety at the C3 position of the 1-azabicyclo[2.2.1]heptan-3-one skeleton is amenable to oxidation. This transformation can be accomplished using various oxidizing agents. The specific products formed can be influenced by the reaction conditions and the nature of substituents on the bicyclic ring.

It is noteworthy that the bridgehead nitrogen atom can electronically influence the reactivity of the carbonyl group. The lone pair of electrons on the nitrogen may interact with the carbonyl carbon, potentially altering its susceptibility to oxidizing agents when compared to a simple cyclic ketone. In a broader synthetic context, oxidation serves as a key step. For instance, in the synthesis of related 7-azabicyclo[2.2.1]heptane derivatives, a cyclohexanone (B45756) intermediate can be generated from the corresponding alcohol using Jones reagent, which then undergoes further transformations.

Table 1: Common Oxidizing Agents for 1-Azabicyclo[2.2.1]heptan-3-one Systems

Oxidizing AgentTypical Product Type
Potassium PermanganateSubstituted quinuclidinones
Chromium TrioxideSubstituted quinuclidinones
Jones ReagentKetone (from alcohol precursor)

Reduction Reactions

The ketone at the C3 position can be readily reduced to the corresponding secondary alcohol, 1-azabicyclo[2.2.1]heptan-3-ol. This is a common and crucial transformation in the synthesis of derivatives with potential biological activity. Standard reducing agents are effective for this purpose.

The stereochemical outcome of the reduction is a significant aspect. The rigid, bicyclic framework creates steric hindrance that can direct the approach of the reducing agent to the carbonyl group. This often leads to the preferential formation of one diastereomer (either exo or endo) over the other. For example, the reduction of a related precursor, N-acetyl-4-aminocyclohexanone, with sodium borohydride (B1222165) shows that the choice of solvent can influence the product distribution, with methanol (B129727) providing a higher yield of the desired alcohol compared to isopropyl alcohol. cdnsciencepub.com Catalytic hydrogenation, typically employing hydrogen gas with a palladium catalyst, is another widely used method for this reduction.

Table 2: Reagents for the Reduction of the C3-Ketone

Reducing AgentMethodStereochemical Consideration
Sodium BorohydrideChemical ReductionApproach of the hydride is influenced by the bicyclic framework, leading to potential diastereoselectivity.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Catalytic ReductionCan be highly stereoselective depending on the catalyst and substrate.

Nucleophilic Substitution Reactions

The bridgehead nitrogen atom in the 1-azabicyclo[2.2.1]heptane system, despite its constrained position, retains its nucleophilic character. It can participate in nucleophilic substitution reactions, most commonly with electrophiles such as alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, introducing a positive charge and an additional substituent on the nitrogen atom. The reactivity of the nitrogen is subject to both steric and electronic effects from the rest of the bicyclic structure.

Table 3: Example of Nucleophilic Substitution at the Bridgehead Nitrogen

ReactantsElectrophileProduct Type
1-Azabicyclo[2.2.1]heptan-3-oneAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt

Advanced Synthetic Transformations

Beyond fundamental reactions, the strained and stereochemically defined structure of 1-azabicyclo[2.2.1]heptane systems makes them suitable substrates for more complex and advanced synthetic methodologies, including domino reactions and transformations involving reactive intermediates.

Transition Metal-Catalyzed Domino Reactions

Strained bicyclic alkenes, including azabicyclic systems, are excellent substrates for transition metal-catalyzed domino reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.govbeilstein-journals.org While research directly on the 1-azabicyclo[2.2.1]heptan-3-one system is specific, the reactivity of related azabicyclic alkenes provides significant insight into its potential.

Palladium-catalyzed reactions, such as the Domino-Heck reaction, have been successfully applied to N-benzoylated 2-azabicyclo[2.2.1]heptene. mdpi.com This process enables the versatile, high-yield, and stereoselective introduction of aryl and heteroaryl groups. mdpi.com Similarly, transition metals like copper, nickel, and rhodium are known to catalyze a variety of transformations on strained bicyclic systems, including rearrangement/allylic alkylations and ring-opening/cyclization cascades. nih.govbeilstein-journals.org These reactions leverage the relief of ring strain as a thermodynamic driving force to facilitate complex bond formations. nih.gov The application of these methodologies to derivatives of 1-azabicyclo[2.2.1]heptan-3-one holds considerable potential for creating diverse and complex molecular scaffolds.

Table 4: Examples of Transition Metal-Catalyzed Reactions on Related Bicyclic Systems

Metal CatalystReaction TypeSubstrate Class
Palladium (Pd)Domino-Heck ReactionAzabicyclic Alkenes mdpi.com
Copper (Cu)Rearrangement/Allylic AlkylationDiazabicyclo[2.2.1]heptenes nih.gov
Nickel (Ni)Ring-Opening/Cyclization CascadeHeterobicyclic Alkenes nih.govbeilstein-journals.org
Rhodium (Rh)Tandem CyclizationHeterobicyclic Alkenes beilstein-journals.org

Reactions Involving N-Acyliminium Ions

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of nitrogen-containing heterocyclic compounds, particularly alkaloids. researchgate.net These ions are typically generated from precursors such as N-acyl-N,O-acetals or hydroxy-lactams under acidic conditions. researchgate.net

A notable application of this chemistry in forming related bicyclic structures is the aza-Prins-pinacol rearrangement. This reaction has been employed to construct the 7-azabicyclo[2.2.1]heptane core, a key precursor to the potent analgesic (±)-epibatidine. researchgate.net The process involves an initial aza-Prins cyclization of an N-acyliminium ion, which is followed by a pinacol-type rearrangement to yield the final bicyclic system. researchgate.net This powerful sequence demonstrates how N-acyliminium ion chemistry can be harnessed to assemble the complex and strained 1-azabicyclo[2.2.1]heptane framework in a controlled manner. The generation of N-acyliminium ions from derivatives of 1-azabicyclo[2.2.1]heptan-3-one could similarly open pathways to novel, functionally elaborated bicyclic and tricyclic structures through intramolecular cyclization or intermolecular trapping with various nucleophiles. researchgate.net

Cross-Coupling Methodologies

Extensive searches of scientific literature did not yield specific examples of cross-coupling reactions directly involving the compound 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one . The research in this area has predominantly focused on the broader class of azabicyclo[2.2.1]heptane systems, often with different substitution patterns and isomeric structures. Therefore, this section will discuss cross-coupling methodologies applied to closely related 1-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane scaffolds to provide context and insight into the potential reactivity of the target compound. It is important to note that the presence of the methyl group at the 5-position and the ketone at the 3-position on the This compound core could significantly influence the electronic and steric environment, and thus the feasibility and outcome of these reactions.

Suzuki-Miyaura Coupling of Bridgehead-Substituted 1-Azabicyclo[2.2.1]heptanes

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. Research has demonstrated its application to bridgehead-substituted 1-azabicyclo[2.2.1]heptane scaffolds. In these cases, a halogenated substituent at the bridgehead position of the bicyclic system is coupled with a boronic acid derivative.

For instance, azabicyclo[2.2.1]heptane scaffolds bearing a pyridinyl substituent at the bridgehead, which were further halogenated, have been successfully utilized in Suzuki-Miyaura coupling reactions to synthesize ligands for nicotinic receptors. acs.org These reactions highlight the feasibility of functionalizing the rigid bicyclic core at the bridgehead position.

Table 1: Example of Suzuki-Miyaura Coupling on a Related 1-Azabicyclo[2.2.1]heptane System

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
Bridgehead-halogenated 1-azabicyclo[2.2.1]heptane-pyridinyl scaffoldArylboronic acidPd(PPh₃)₄Cs₂CO₃TolueneBridgehead-aryl-substituted 1-azabicyclo[2.2.1]heptane-pyridinyl scaffoldModerate to Good nih.gov

This table is a generalized representation based on reported methodologies for related systems and does not represent a specific reaction of this compound.

Heck and Domino-Heck Reactions of 2-Azabicyclo[2.2.1]heptene Derivatives

The Heck reaction, another palladium-catalyzed process, is used to form carbon-carbon bonds between an unsaturated halide and an alkene. This methodology has been applied to derivatives of the isomeric 2-azabicyclo[2.2.1]heptene system. Specifically, the palladium-catalyzed hydroarylation of N-benzoylated 2-azabicyclo[2.2.1]heptene has been shown to be a versatile method for producing aryl- and heteroaryl-substituted analogues of bioactive compounds. mdpi.com

In these reactions, the coupling occurs at the double bond of the bicyclic system. Domino-Heck reactions have also been explored with diazatricyclic alkenes derived from the azabicyclo[2.2.1]heptane framework. mdpi.com

Table 2: Examples of Heck Reactions on a Related 2-Azabicyclo[2.2.1]heptene System

Reactant 1Reactant 2CatalystLigandBaseSolventProductYieldReference
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-eneAryl iodidePd(OAc)₂PPh₃Et₃NAcetonitrileN-Benzoyl-5-exo-aryl-2-azabicyclo[2.2.1]heptaneGood mdpi.com
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene2-Chloro-5-iodopyridinePd(OAc)₂AsPh₃Et₃NAcetonitrileN-Benzoyl-5-exo-(2-chloro-5-pyridinyl)-2-azabicyclo[2.2.1]heptaneHigh mdpi.com

This table illustrates the application of the Heck reaction to a related bicyclic system and does not represent a direct reaction of this compound.

Sonogashira Coupling of a Related 2-Oxa-bicyclo[2.2.1]heptane System

The Sonogashira reaction is a cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org While no direct examples on the 1-azabicyclo[2.2.1]heptan-3-one core were found, a Sonogashira-type cross-coupling has been reported for a related 2-oxa-bicyclo[2.2.1]heptane derivative. acs.org In this case, an aryl-substituted 2-oxa-bicyclo[2.2.1]heptane was coupled with an alkyne, demonstrating that the bicyclic framework can be compatible with the conditions of this reaction. acs.org The synthesis of various aryl-substituted acetylenic monoterpene analogues, including those with a bicyclo[2.2.1]heptan-2-one structure, has also been achieved through Sonogashira coupling. mdpi.com

Table 3: Example of Sonogashira Coupling on a Related Bicyclic System

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProductYieldReference
Aryl-substituted 2-oxa-bicyclo[2.2.1]heptane2-Methylbut-3-yn-2-olPdCl₂(PPh₃)₂CuIEt₃NTHFAlkynyl-substituted 2-oxa-bicyclo[2.2.1]heptane87% acs.org

This table shows an example of a Sonogashira coupling on a related oxa-bicyclic system and is not a direct reaction of this compound.

Stereochemistry and Chirality in 5 Methyl 1 Azabicyclo 2.2.1 Heptan 3 One Research

Conformational Analysis of the Bridged Bicyclic System

The 1-azabicyclo[2.2.1]heptan-3-one framework, which forms the core of the target molecule, is a rigid and strained bicyclic system. This rigidity is a direct consequence of the bridging nitrogen atom, which locks the six-membered ring into a boat-like conformation. The presence of the bridgehead nitrogen atom introduces considerable strain into the structure, leading to bond angles that deviate from the ideal tetrahedral or trigonal planar geometries.

Computational studies on the parent scaffold suggest that the lone pair of electrons on the bridgehead nitrogen can exhibit partial conjugation with the carbonyl group at the C3 position. This electronic interaction has a notable effect on the electron density at the oxygen atom of the ketone. The introduction of a methyl group at the C5 position in 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one further influences the molecule's conformation. Depending on its stereochemical orientation (exo or endo), the methyl group can introduce steric interactions that may cause slight distortions in the bicyclic frame when compared to the unsubstituted parent compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of these azabicyclic systems. Both ¹H and ¹³C NMR provide critical data on the molecular skeleton. In ¹H NMR spectra, the chemical shifts and, more importantly, the coupling constants of the protons are highly dependent on their spatial orientation (exo or endo), allowing for detailed conformational assignments.

Enantiomeric and Diastereomeric Considerations

The structure of this compound contains multiple chiral centers. The bridgehead carbon atoms (C4) and the carbon atom bearing the methyl group (C5) are stereogenic centers. This gives rise to the existence of multiple stereoisomers, including enantiomers and diastereomers, each with a unique three-dimensional arrangement.

Stereogenic CenterPossible Configurations
C4 (Bridgehead)R or S
C5 (Methyl-substituted)R or S

This interactive table summarizes the primary stereogenic centers responsible for the diastereomeric and enantiomeric forms of the molecule.

Isolation and Characterization of Stereoisomers

The separation and characterization of the individual stereoisomers of this compound are essential for understanding their specific properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a powerful technique for the resolution of enantiomers of related azabicyclo[2.2.1]heptane derivatives. researchgate.net Polysaccharide-based columns, such as Chiralcel and Chiralpak, have proven effective in separating enantiomers of the parent 1-azabicyclo[2.2.1]heptan-3-one, often using a mobile phase consisting of solvents like hexane, 2-propanol, and an amine modifier.

Once isolated, the absolute configuration of each stereoisomer can be determined using methods such as X-ray crystallography, which provides unambiguous proof of the three-dimensional structure. acs.org Spectroscopic techniques like Circular Dichroism (CD) also play a role in assigning the stereochemistry of chiral molecules.

Impact of Stereochemistry on Molecular Recognition

The specific stereochemistry of the bicyclic core and its substituents is a critical factor in determining its biological activity and molecular recognition. The precise spatial orientation of the methyl group and the conformation of the bicyclic ring system dictate how the molecule fits into and interacts with the binding sites of macromolecules such as receptors and enzymes.

For derivatives of the parent 1-azabicyclo[2.2.1]heptan-3-one, it has been demonstrated that biological activity can reside predominantly in one enantiomer. For example, in a series of O-(3-aryl-2-propynyl)oxime derivatives, the (R)-enantiomer was found to be responsible for the m1-selective muscarinic agonist activity. acs.org Similarly, studies on other derivatives have shown that the (R)-(-)-(Z)-isomer can exhibit a significantly higher affinity for the m1 receptor compared to its (S)-(+)-enantiomeric counterpart. This highlights the importance of stereochemistry in the design of selective ligands, as different stereoisomers can have vastly different pharmacological profiles.

Chiral Resolution Techniques

The separation of a racemic mixture of this compound into its constituent enantiomers is a crucial step for stereochemical studies. This process, known as chiral resolution, can be accomplished through various methods.

Diastereomeric Salt Formation

A classical and highly effective method for resolving racemic bases like this compound is through diastereomeric salt formation. This technique involves reacting the racemic mixture with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction produces a mixture of two diastereomeric salts.

Because diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure amine.

Stereochemical Control in Synthesis

Achieving stereochemical control during the synthesis of this compound and its derivatives is paramount for producing specific, enantiomerically pure stereoisomers. This allows for the targeted synthesis of the isomer with the desired biological activity, avoiding the complexities of separating mixtures. Various strategies have been developed to this end.

One common approach is the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, incorporating a chiral group on the nitrogen atom can direct the formation of subsequent stereocenters.

Catalytic hydrogenation of unsaturated precursors is another method. The hydrogenation of an enamine precursor using a palladium on carbon catalyst can proceed with the preservation of existing stereochemistry, providing a route to saturated bicyclic systems.

For related azabicyclic systems, other advanced stereoselective methods have been employed. The retro-Dieckmann reaction has been utilized as a stereodivergent tool to obtain enantiopure pyrrolidine (B122466) derivatives from an N-Boc-7-azabicyclo[2.2.1]heptan-2-one precursor. unirioja.es Furthermore, Diels-Alder reactions using chiral dienophiles serve as a key step in establishing the relative stereochemistry of the bicyclic core in the synthesis of related compounds. unirioja.es

Finally, enzymatic resolution offers a biotechnological approach. The use of microbial hydrolases, such as those from Pseudomonas solanacearum, has been effective in resolving racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, yielding optically active products with high enantiomeric excess.

Synthetic StrategyDescription
Chiral AuxiliariesA chiral group is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction.
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.
Diastereoselective ReactionsReactions like the Diels-Alder cycloaddition are used to control the relative stereochemistry of multiple centers. unirioja.es
Enzymatic ResolutionEnzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.

This interactive table outlines key strategies for achieving stereochemical control in the synthesis of azabicyclic compounds.

Asymmetric Catalysis

Asymmetric catalysis involves the use of a chiral catalyst to influence a chemical reaction in favor of forming one enantiomer or diastereomer over others. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of a single, desired stereoisomer from a prochiral substrate.

Recent advancements have demonstrated the power of chiral Brønsted acids in catalyzing reactions to form the azabicyclo[2.2.1]heptanone core with high enantioselectivity. For instance, a chiral imidodiphosphorimidate (IDPi) catalyst has been successfully employed in an asymmetric dearomatization reaction of indoles with cyclobutanones. acs.orgnih.gov This cascade reaction, proceeding through a Friedel–Crafts alkylation and a semipinacol rearrangement, yields chiral indolines fused with an azabicyclo[2.2.1]heptanone moiety in high yields and with excellent enantioselectivity, often reaching up to 98% enantiomeric excess (ee). acs.orgnih.gov Another strategy involves the Brønsted acid-catalyzed ring-opening of meso-epoxides to construct chiral 2-azabicyclo[2.2.1]heptanes. acs.org

For the functionalization of pre-existing azabicyclic ketones, chiral metal-based Lewis acid catalysts are effective. The use of chiral ligands, such as in Jacobsen's salen complexes, can induce enantioselectivity in reactions at the ketone group of the parent 1-azabicyclo[2.2.1]heptan-3-one scaffold. Furthermore, silver-catalyzed asymmetric 1,3-dipolar cycloaddition reactions represent another powerful tool for constructing the bicyclic ring system with defined stereochemistry. researchgate.net These methods underscore the utility of external chiral agents in dictating the absolute stereochemistry of the final product.

Catalytic SystemReaction TypeSubstrate TypeStereoselectivity
Chiral Imidodiphosphorimidate (IDPi) Brønsted Acid Cascade Friedel–Crafts/Semipinacol RearrangementIndoles and CyclobutanonesUp to 98% ee acs.orgnih.gov
Chiral Brønsted Acid Ring-Opening of meso-EpoxidesCyclic γ-epoxy-aminesHigh Enantioselectivity acs.org
Jacobsen's Salen Complexes Ketone Functionalization1-Azabicyclo[2.2.1]heptan-3-one PrecursorsInduces Enantioselectivity
Silver/ThioClickFerrophos Complex 1,3-Dipolar CycloadditionDihydropyrrole Ester and N-Substituted MaleimideHigh Enantioselectivity researchgate.net

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity leverages the inherent chirality of the starting material to direct the formation of new stereocenters. This strategy is particularly common when synthesizing complex molecules from the "chiral pool," which consists of readily available, enantiomerically pure natural products.

A prominent example is the enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system starting from trans-4-hydroxy-L-proline, a naturally occurring amino acid. rsc.org In this multi-step synthesis, the well-defined stereochemistry of the proline starting material is transferred through a series of reactions, including mesylation and intramolecular cyclization, to yield the final bicyclic product with a specific (4R) configuration. rsc.org This method ensures that the absolute stereochemistry of the bridgehead carbon is predetermined by the choice of the starting material.

Chiral auxiliaries offer another route for substrate control. An auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. For example, the synthesis of a chiral 7-(3-pyridyl)-1-azabicyclo[2.2.1]heptane was achieved using (S)-(−)-α-methylbenzylamine as a chiral auxiliary. lookchem.com The auxiliary directed the diastereoselective reduction of a key ketimine intermediate, establishing the desired stereocenter before being cleaved to afford the final enantiomerically enriched product. lookchem.com

Syntheses of related 7-azabicyclo[2.2.1]heptane systems have also been achieved from other chiral precursors, such as (−)-8-phenylmenthyl 2-acetamidoacrylate, which controls the stereochemical outcome of a Diels-Alder reaction. unirioja.es These substrate-directed approaches are fundamental in creating specific stereoisomers of this compound, where the configuration of the methyl group at C5 would be established by the stereochemistry of the chosen precursor.

Chiral Precursor/AuxiliaryKey Synthetic StepStereochemical ControlResulting Scaffold
trans-4-Hydroxy-L-proline Intramolecular CyclizationThe stereocenter from proline dictates the bridgehead (C4) configuration.(4R)-1-Azabicyclo[2.2.1]heptane rsc.org
(S)-(−)-α-Methylbenzylamine Diastereoselective Reduction of KetimineThe chiral auxiliary directs the hydride addition to one face of the C=N bond.Enantiomerically enriched 7-substituted-1-azabicyclo[2.2.1]heptane lookchem.com
(−)-8-Phenylmenthyl 2-acetamidoacrylate Asymmetric Diels-Alder ReactionThe chiral dienophile controls the facial selectivity of the cycloaddition.Enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane derivative unirioja.es

Mechanistic Investigations of Reactions Involving 1 Azabicyclo 2.2.1 Heptan 3 One

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of the 1-azabicyclo[2.2.1]heptane core involves complex chemical transformations. Mechanistic studies are essential for optimizing reaction conditions and achieving desired stereochemical outcomes.

The formation of the characteristic bicyclic system of 1-azabicyclo[2.2.1]heptane is typically achieved through intramolecular cyclization reactions. ugent.be These reactions create the strained, bridged structure from a more flexible precursor.

One common strategy involves the acid-catalyzed ring closure of substituted piperidines. For instance, the 1-azabicyclo[2.2.1]heptane ring system can be accessed in a three-step process starting from 4-piperidone. acs.org Another approach utilizes the intramolecular carbolithiation of an intermediate derived from the hydrochloride salt of piperidin-4-one monohydrate. ugent.be In this process, a lithium-tin exchange is followed by an anionic cyclization to construct the bicyclic framework. ugent.beacs.org

Base-catalyzed heterocyclization is another method used to form related azabicyclo[2.2.1]heptane structures, highlighting the versatility of cyclization strategies in synthesizing this scaffold. ugent.be The choice of solvent can be critical, with polar aprotic solvents often favoring intramolecular cyclization by stabilizing the transition states.

Table 1: Overview of Cyclization Strategies for Azabicyclo[2.2.1]heptane Synthesis

Starting Material Key Reaction Type Reagents/Conditions Reference
4-Piperidone Derivatives Intramolecular Carbolithiation Butyllithium ugent.beacs.org
Functionalized Cyclohexane Intramolecular Cyclization Acid-catalyzed
N-Boc protected 3,4-dibromocyclohexan-1-amine Base-catalyzed Heterocyclization Sodium Hydride ugent.be

N-acyliminium ions are highly electrophilic intermediates that play a pivotal role in the synthesis of many nitrogen-containing heterocyclic compounds, including alkaloids. researchgate.net Their enhanced reactivity compared to standard iminium ions makes them particularly useful for forming carbon-carbon bonds necessary for cyclization. researchgate.net

In the context of synthesizing bicyclic alkaloids, N-acyliminium ion chemistry provides a powerful tool for constructing the core structure. researchgate.net These intermediates are typically generated from precursors like 5-acetoxylactams. researchgate.net The subsequent intramolecular cyclization involves a nucleophilic attack on the electrophilic carbon of the N-acyliminium ion by a tethered nucleophile. This key step forges the new ring and establishes the bicyclic system. The use of Lewis or protic acids is often required to generate the N-acyliminium cation, which then undergoes the cyclization cascade. researchgate.net This methodology is a cornerstone in the synthesis of numerous bioactive molecules and complex natural products. researchgate.net

Mechanistic Aspects of Molecular Interactions

The constrained conformation of the 1-azabicyclo[2.2.1]heptane scaffold is key to its biological activity. This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Derivatives of the 1-azabicyclo[2.2.1]heptan-3-one framework have been investigated as ligands for various biological targets, including muscarinic and nicotinic acetylcholine (B1216132) receptors. acs.orggoogle.com The rigid three-dimensional arrangement of atoms in this scaffold allows for precise positioning of functional groups to interact with specific residues in a receptor's binding pocket.

Molecular modeling of a related 2-azanorbornane derivative targeting the P2Y14 receptor revealed stable and persistent key interactions within the binding site. nih.gov The bicyclic moiety often orients itself within a hydrophobic pocket, while polar functional groups, such as ketones or amines, form crucial hydrogen bonds with receptor residues. For example, derivatives of (Z)-(±)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes have been identified as functionally m1-selective muscarinic agonists, demonstrating the scaffold's utility in achieving receptor subtype selectivity. acs.org

The 1-azabicyclo[2.2.1]heptane core serves as a valuable scaffold for designing enzyme inhibitors. Its rigid structure allows it to present substituents in a well-defined spatial orientation to interact with an enzyme's active site.

Studies on related azabicyclic structures provide insight into these interactions. For instance, inhibitors of dipeptidyl peptidase-4 (DPP-4) based on a 2-azabicyclo[2.2.1]heptane moiety have been shown to interact with key residues in the enzyme's active site. nih.gov The active site of DPP-4 is composed of several subsites (S1, S'1, S'2), and the bicyclic ligand positions its functional groups to occupy these pockets effectively. nih.gov

Similarly, inhibitors of the plasmepsin II aspartic protease, which are based on a 7-azabicyclo[2.2.1]heptane core, utilize an "exo-amine" moiety to form a favorable hydrogen bond interaction with the catalytic aspartate dyad (Asp32 and Asp215) in the active site. uvic.ca This specific interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent binding pockets, leading to potent inhibition. uvic.ca

Table 2: Examples of Azabicyclo[2.2.1]heptane Interactions with Enzyme Active Sites

Enzyme Ligand Scaffold Key Interacting Residues/Regions Type of Interaction Reference
Dipeptidyl Peptidase-4 (DPP-4) 2-Azabicyclo[2.2.1]heptane S1 pocket (Y631, V656, W659, Y662, etc.), S'2 pocket (R125, E205, E206) Hydrophobic contacts, Hydrogen bonding nih.gov
Plasmepsin II 7-Azabicyclo[2.2.1]heptane Catalytic Aspartate Dyad (Asp32, Asp215) Hydrogen bonding uvic.ca

Structure Activity Relationship Sar Studies of 1 Azabicyclo 2.2.1 Heptan 3 One Derivatives

Influence of the Bicyclic Scaffold on Biological Activity

The 1-azabicyclo[2.2.1]heptane core is a bridged bicyclic system characterized by a rigid, strained structure. This rigidity is a key determinant of its biological activity, as it reduces the conformational flexibility of the molecule. By presenting substituents in well-defined spatial orientations, the scaffold can enhance binding affinity and selectivity to specific biological targets, such as G-protein coupled receptors. The constrained nature of the framework minimizes the entropic penalty upon binding to a receptor, a favorable thermodynamic characteristic for potent ligands.

The boat-like conformation of the six-membered ring, enforced by the bridging nitrogen atom, creates a distinct three-dimensional shape. This defined topography is crucial for precise interactions within the binding pockets of receptors and enzymes. The stereochemistry of the bicyclic core is also a critical factor; different stereoisomers of its derivatives often exhibit significant variations in biological activity due to the stereospecific nature of ligand-receptor interactions. For instance, research on derivatives has shown that the 3-exo configuration can lead to superior potency and efficacy, which is attributed to reduced steric hindrance at the binding site.

Systematic Substituent Effects on Ligand Efficacy and Selectivity

Systematic modifications of the 1-azabicyclo[2.2.1]heptan-3-one scaffold have been extensively explored to modulate ligand efficacy and selectivity, particularly for muscarinic and nicotinic acetylcholine (B1216132) receptors. acs.org The most studied position for substitution is the C3-ketone.

Conversion of the C3-ketone to an oxime, followed by the addition of various ether appendages, has proven to be a highly effective strategy for achieving receptor subtype selectivity. nih.govacs.org For example, the introduction of bulky and extended O-(3-aryl-2-propynyl)oxime functionalities has led to the development of potent and selective agonists for the m1 muscarinic acetylcholine receptor (mAChR). acs.org These extended side chains are designed to span the transmembrane cavity of the receptor, forming additional interactions that confer selectivity over other mAChR subtypes (m2, m3, and m4). nih.gov

The nature of the substituent on the bicyclic ring system also plays a crucial role. While specific studies on the effect of a methyl group at the 5-position of the 1-azabicyclo[2.2.1]heptan-3-one core are not extensively detailed in the available literature, general principles of SAR suggest that such a substitution could influence activity by introducing steric bulk and altering the electronic properties of the scaffold. This could potentially refine the fit of the ligand into the receptor's binding pocket and modulate its pharmacological profile.

Below is a data table summarizing the structure-activity relationships for selected 1-azabicyclo[2.2.1]heptan-3-one derivatives, highlighting the impact of C3-position substituents on muscarinic receptor activity.

Compound/Derivative ClassSubstituent at 3-positionPharmacological Profile
CI-1017O-(3-(3'-methoxyphenyl)-2-propynyl)oximem1-selective agonist (EC₅₀ = 12 nM)
PD 142505O-(3-aryl-2-propynyl)oximem1/m4 selectivity ratio >100
General Oxime DerivativeO-[(5-methyl-3-isoxazolyl)methyl]oximeImproved CNS penetration
General Oxadiazole Derivative5-(3-methyl-1,2,4-oxadiazol-5-yl)Enhanced metabolic stability
General Oxime DerivativeO-2-pentynyloxime hydrochlorideHigh potency (IC₅₀ = 0.8 nM at m1)

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a crucial computational tool used in the rational design of novel ligands based on the 1-azabicyclo[2.2.1]heptane scaffold. diva-portal.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. pharmacophorejournal.com For derivatives of 1-azabicyclo[2.2.1]heptan-3-one, these models are typically generated from a set of known active ligands. pharmacophorejournal.com

The key pharmacophoric features for muscarinic agonists based on this scaffold often include:

A basic nitrogen atom: The bridgehead nitrogen of the azabicyclic system serves as a key cationic center, forming an ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.

A hydrogen bond acceptor: The oxygen atom of the C3-one, or the nitrogen/oxygen atoms in modified oxime or oxadiazole side chains, can act as hydrogen bond acceptors, interacting with specific residues in the receptor.

Hydrophobic/Aromatic regions: Aromatic rings or other hydrophobic groups introduced as substituents, for example in the O-(3-aryl-2-propynyl)oxime side chains, engage in hydrophobic interactions within the receptor pocket, which can significantly enhance affinity and selectivity. acs.org

These pharmacophore models serve as 3D queries for virtual screening of compound libraries to identify new potential ligands. pharmacophorejournal.com Furthermore, they provide a framework for designing new derivatives with optimized properties by guiding the placement of functional groups to maximize favorable interactions with the target receptor. diva-portal.org

Comparison with Structurally Similar Azabicyclic Systems

2-Azabicyclo[2.2.1]heptane: In this isomer, the nitrogen atom is not at the bridgehead position. This change alters the geometry and basicity of the nitrogen. Derivatives of this scaffold have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov The different placement of the nitrogen leads to distinct interaction patterns with biological targets compared to the 1-aza isomer.

7-Azabicyclo[2.2.1]heptane: Also known as 7-azanorbornane, this scaffold has the nitrogen atom in the one-atom bridge. This positioning significantly impacts the steric and electronic environment around the nitrogen. This scaffold has been successfully used to develop selective ligands for sigma-2 (σ2) receptors and nicotinic acetylcholine receptors. nih.govacs.org The conformational restriction around the nitrogen in this system is considered important for subtype discrimination. nih.gov

2-Azabicyclo[3.2.1]octane: This system contains a larger six-membered ring fused to a five-membered ring, resulting in a less strained structure compared to the [2.2.1]heptane system. This scaffold has also shown diverse biological activities and its derivatives can be synthesized via the rearrangement of 2-azabicyclo[2.2.1]heptane precursors. rsc.org

The following table provides a comparison of these azabicyclic systems and their targeted biological activities.

Azabicyclic ScaffoldKey Structural FeaturePrimary Biological Targets
1-Azabicyclo[2.2.1]heptane Bridgehead nitrogen in a 5/6-membered ring systemMuscarinic Acetylcholine Receptors (mAChRs)
2-Azabicyclo[2.2.1]heptane Non-bridgehead nitrogen in a 5/6-membered ring systemDipeptidyl Peptidase-4 (DPP-4) nih.gov
7-Azabicyclo[2.2.1]heptane Nitrogen in the one-atom bridge of a 6/6-membered ring systemNicotinic Acetylcholine Receptors (nAChRs), Sigma Receptors nih.govacs.org
2-Azabicyclo[3.2.1]octane Non-bridgehead nitrogen in a 5/7-membered ring systemVarious, including analgesic targets rsc.org

Advanced Applications in Chemical Synthesis and Medicinal Chemistry Research

Building Blocks for Complex Organic Molecules

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one serves as a versatile building block for the synthesis of more intricate organic molecules. The bicyclic system provides a rigid framework that allows for stereocontrolled functionalization, a critical aspect in the construction of complex natural products and pharmacologically active compounds. The ketone functionality at the 3-position and the tertiary amine at the bridgehead are reactive sites that can be chemically manipulated to introduce diverse substituents and build upon the core structure. This strategic positioning of functional groups within a constrained geometry is highly advantageous for designing molecules with specific three-dimensional orientations, which is often a prerequisite for potent biological activity.

Chiral Ligands in Asymmetric Catalysis

The inherent chirality of the 1-azabicyclo[2.2.1]heptane skeleton, which can be accessed through asymmetric synthesis or resolution, makes its derivatives, including those of this compound, attractive candidates for chiral ligands in asymmetric catalysis. These ligands can coordinate with metal centers to form chiral catalysts that are capable of inducing enantioselectivity in a wide range of chemical transformations. For instance, chiral amino alcohol ligands derived from this scaffold have been successfully employed in the asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols with high enantiomeric excess. The rigidity of the bicyclic framework is crucial for creating a well-defined chiral environment around the metal center, thereby enabling effective stereochemical control during the catalytic cycle.

Pharmacologically Active Derivatives

The 1-azabicyclo[2.2.1]heptane core is a prominent feature in a number of biologically active molecules. The specific structural and electronic properties imparted by this scaffold have been exploited to develop potent and selective therapeutic agents targeting various biological systems.

Derivatives of 1-azabicyclo[2.2.1]heptan-3-one have been extensively investigated as muscarinic acetylcholine (B1216132) receptor agonists. nih.govresearchgate.net These receptors are involved in a multitude of physiological processes, and their modulation is a key strategy for treating conditions such as Alzheimer's disease and schizophrenia. The rigid nature of the bicyclic amine in these derivatives is thought to mimic the conformation of acetylcholine, the endogenous ligand, leading to potent receptor activation. mdpi.com By modifying the substituents on the bicyclic core, researchers have been able to fine-tune the selectivity of these agonists for specific muscarinic receptor subtypes (M1-M5), which is a critical factor in minimizing side effects. nih.govresearchgate.net For example, certain oxime derivatives of 1-azabicyclo[2.2.1]heptan-3-one have shown selectivity for the M1 receptor subtype. nih.govresearchgate.net One such compound, CI-1017, demonstrated functional M1 selectivity. acs.org

CompoundReceptor Subtype Selectivity
Oxime derivatives of 1-azabicyclo[2.2.1]heptan-3-oneM1 selective nih.govresearchgate.net
CI-1017Functionally M1 selective acs.org

More recently, the 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into the design of potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. nih.govdntb.gov.ua While not a direct derivative of the this compound, the related 2-azabicyclo[2.2.1]heptane moiety has been used to develop highly effective DPP-4 inhibitors. nih.govmdpi.comresearcher.life For instance, compounds that combine the 2-azabicyclo[2.2.1]heptane scaffold with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid have demonstrated potent DPP-4 inhibition. nih.gov One such derivative, neogliptin, was found to be a more potent inhibitor than the established drugs vildagliptin (B1682220) and sitagliptin, with an IC50 value of 16.8 ± 2.2 nM. nih.gov Further modifications, such as the introduction of a 1,2,4-oxadiazole (B8745197) substituent, have led to even more potent inhibitors. mdpi.com

InhibitorTargetIC50
NeogliptinDPP-416.8 ± 2.2 nM nih.gov
1,2,4-Oxadiazole derivativeDPP-44.3 nM mdpi.com

The conformationally restricted nature of the azabicyclo[2.2.1]heptane framework has been utilized in the design of inhibitors for γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA, and its inhibition can lead to increased GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders. While specific examples for the 5-methyl derivative are not detailed, the general scaffold is a known precursor for GABA aminotransferase inhibitors. The rigid structure of these inhibitors allows for specific binding to the active site of the enzyme.

The 2-azabicyclo[2.2.1]hept-5-en-3-one, a closely related analogue, is a well-established precursor for the synthesis of carbocyclic nucleosides, which are a class of antiviral agents. lookchem.comnih.gov This bicyclic lactam, often referred to as Vince lactam, is a key intermediate in the production of drugs like Abacavir, used in the treatment of HIV. lookchem.comnih.gov The double bond in the 5,6-position allows for various chemical transformations to construct the cyclopentane (B165970) ring of the carbocyclic nucleoside analogues. researchgate.net These molecules mimic natural nucleosides and can interfere with viral replication processes. The synthesis of these antiviral agents often involves the stereoselective functionalization of the bicyclic scaffold. researchgate.netdatapdf.com

CXCR2 Selective Antagonists

While direct studies focusing on this compound as a scaffold for CXCR2 selective antagonists are not prominent in the reviewed literature, the related bicyclo[2.2.1]heptane framework has been successfully incorporated into the design of such agents. nih.govrsc.org The chemokine receptors CXCR1 and CXCR2 are G-protein coupled receptors that play a significant role in inflammation and have been implicated in the progression of various cancer types. nih.govrsc.org Blockade of CXCR2, in particular, is considered an attractive strategy for developing treatments for metastatic cancer. nih.govresearchgate.net

Research into a series of N,N′-diarylsquaramide derivatives has shown that introducing a bicyclo[2.2.1]heptane system can yield potent and selective CXCR2 antagonists. nih.govrsc.org This rigid, bridged ring system is a widely used strategy in drug discovery to confer favorable conformational properties to a molecule. rsc.org In one study, a lead compound incorporating this scaffold demonstrated good CXCR2 antagonistic activity and selectivity over the highly homologous CXCR1 receptor. nih.gov The optimization of this series led to the identification of compounds with significant anti-cancer metastatic effects against pancreatic cancer cell lines in vitro. nih.govrsc.org

The table below summarizes the activity of a key compound from this series, highlighting the potential of the bicyclo[2.2.1]heptane core in this therapeutic area. It is important to note that these compounds are structurally distinct from derivatives of this compound.

Table 1: In Vitro Activity of a Bicyclo[2.2.1]heptane-Containing CXCR2 Antagonist

Compound CXCR2 IC50 (nM) CXCR1 IC50 (nM) Selectivity (CXCR1/CXCR2)
2e (N,N'-diarylsquaramide derivative) 48 >2900 60.4

Data sourced from studies on bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide derivatives. nih.gov

Enzyme Inhibitors (e.g., malarial aspartic proteases)

The structural isomer of the title compound, the 7-azabicyclo[2.2.1]heptane scaffold, has proven to be a highly effective core structure for the design of potent inhibitors targeting malarial aspartic proteases, known as plasmepsins (PMs). nih.govsci-hub.se These enzymes (specifically PM I, II, and IV) are crucial for the survival of the Plasmodium falciparum parasite, as they are involved in the degradation of host hemoglobin. nih.govdiva-portal.org Consequently, inhibiting these proteases is a key strategy in the development of new antimalarial drugs to combat rising drug resistance. nih.govdiva-portal.org

Structure-based design has led to the development of highly decorated 7-azabicyclo[2.2.1]heptane-based inhibitors. nih.govresearchgate.net In these inhibitors, the rigid bicyclic core, when protonated, is proposed to form an ionic hydrogen bond with the catalytic aspartate dyad in the enzyme's active site. sci-hub.seresearchgate.net Substituents are strategically placed on this central scaffold to occupy and interact with various pockets of the enzyme, including the flap pocket and the S1/S3 and S1' pockets. nih.govsci-hub.se This multi-point interaction contributes to both high potency and selectivity.

Research has demonstrated that these inhibitors can achieve significant potency against multiple plasmepsin isoforms, with IC50 values in the low nanomolar range. nih.gov Furthermore, these compounds have shown good selectivity over the closely related human aspartic protease cathepsin D (hCatD) and cathepsin E (hCatE), which is a critical parameter for reducing potential side effects. nih.govuvic.ca The introduction of specific functionalities, such as a biaryl group or an aryl bromide, has been shown to modulate potency and selectivity across the different plasmepsin and human cathepsin enzymes. uvic.ca

Table 2: Inhibitory Activity of 7-Azabicyclo[2.2.1]heptane Derivatives against Plasmepsins and Human Cathepsins

Compound PM II IC50 (nM) PM IV IC50 (nM) hCatD IC50 (nM) Selectivity (hCatD/PM II)
Derivative 1 140 110 >2200 >15
Aryl Bromide Derivative 110 30 790 7.2
Biaryl Derivative 110 120 700 6.4

Data represents findings from various functionalized exo-3-amino-7-azabicyclo[2.2.1]heptane inhibitors. uvic.ca

Design of Conformationally Constrained Peptidomimetics

The rigid, bicyclic structure of the azabicyclo[2.2.1]heptane system makes it an exceptionally valuable scaffold for the design of conformationally constrained peptidomimetics. acs.orgunirioja.esuni-regensburg.de By incorporating this framework into peptides, the conformational flexibility of the peptide backbone is significantly reduced. uni-regensburg.deresearchgate.net This restriction of motion is a powerful strategy in medicinal chemistry to design molecules with improved biological activity, enhanced receptor selectivity, and greater metabolic stability compared to their more flexible, natural counterparts. researchgate.net

The 7-azabicyclo[2.2.1]heptane skeleton, a structural isomer of the core of the title compound, has been used to synthesize novel, constrained α-amino acids. acs.orgunirioja.es These non-natural amino acids serve as building blocks for creating peptidomimetics that can probe the bioactive conformations of peptides when they bind to their biological targets. acs.org For example, enantiomerically pure versions of 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid have been synthesized, representing new constrained analogues of the amino acid 4-hydroxyproline. unirioja.es

The synthetic versatility of this scaffold allows for the preparation of various derivatives that can be incorporated into peptide sequences. unirioja.esresearchgate.net Furthermore, these constrained building blocks are not only useful for creating peptide mimics but also serve as important intermediates in the asymmetric synthesis of other complex, biologically active molecules. unirioja.es For instance, a derivative of this system, (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, is a key intermediate in a formal synthesis of the potent analgesic (+)-epibatidine. unirioja.es This highlights the broad utility of the azabicyclo[2.2.1]heptane core in generating structurally novel and pharmacologically relevant compounds. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
N,N′-diarylsquaramide
7-azabicyclo[2.2.1]heptane
3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
4-hydroxyproline
(1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one

Analytical and Spectroscopic Methodologies for 1 Azabicyclo 2.2.1 Heptan 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed tool for the structural analysis of azabicyclo[2.2.1]heptane systems in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments are utilized to piece together the complete structural puzzle of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one.

¹H NMR provides information on the electronic environment of each proton and their spatial relationships through chemical shifts and coupling constants. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. For the this compound structure, specific resonances would be expected for the methyl group, the bridgehead carbons, the carbonyl carbon, and the various methylene groups within the bicyclic system.

Table 1: Representative ¹H and ¹³C NMR Data for Azabicyclo[2.2.1]heptane Derivatives Note: This table presents expected data for the target compound based on principles from related structures. Actual values may vary.

Atom Technique Expected Chemical Shift (δ, ppm) Key Correlations/Notes
C=O¹³C NMR170-180Carbonyl carbon, typically downfield.
Bridgehead C¹³C NMR55-70Carbons at the junction of the rings.
CH₃¹³C NMR15-25Methyl group carbon.
Bridgehead H¹H NMR3.5-4.5Protons attached to bridgehead carbons.
CH₂¹H NMR1.5-3.0Methylene protons, exhibit complex splitting patterns.
CH₃¹H NMR1.0-1.5Methyl group protons, likely a doublet.

NMR is indispensable for determining the precise regiochemistry (the location of the methyl group at the C5 position) and the relative stereochemistry (the exo or endo orientation of the methyl group).

Regiochemistry : The position of the methyl group can be confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons separated by two or three bonds. For instance, correlations between the methyl protons and the C4, C5, and C6 carbons would definitively place the methyl group at C5.

Stereochemistry : The stereochemical orientation of the methyl group is often determined by Nuclear Overhauser Effect (NOE) experiments. An NOE correlation between the protons of the methyl group and specific protons on the bicyclic frame can reveal their proximity in space. For example, in the 7-azabicyclo[2.2.1]heptane system, the characteristic splitting pattern in ¹H NMR allows for the identification of endo and exo isomers. uvic.ca The coupling constants between bridgehead protons and adjacent protons are particularly informative, as they are dependent on the dihedral angle between them. uvic.ca A large coupling constant is typically observed between a bridgehead proton and an exo-proton, while the coupling to an endo-proton is near zero due to a dihedral angle of approximately 90°. uvic.ca

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR spectroscopy provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's absolute configuration and its precise three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed map of electron density, revealing the exact spatial arrangement of every atom.

For chiral molecules like the enantiomers of this compound, X-ray crystallography is the gold standard for assigning the absolute stereochemistry (R/S configuration) at each chiral center. In studies of related azanorbornane compounds, X-ray analysis of a derivative was used to definitively determine the absolute configuration of a key chiral center. nih.govmdpi.com This information is critical for understanding structure-activity relationships, particularly in medicinal chemistry.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for both the purification of this compound after its synthesis and for the analytical determination of its purity.

Flash column chromatography is a primary technique for the purification of synthetic intermediates and final products on a preparative scale. For basic compounds like azabicyclo[2.2.1]heptanones, silica gel is the most common stationary phase. However, due to the acidic nature of silica, it is often pre-treated with a base, such as triethylamine (Et3N), to prevent the compound from streaking or decomposing on the column. semanticscholar.org

The separation is achieved by eluting the compound through the column with a mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes, pentane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). mdpi.comsemanticscholar.orgunipv.it The polarity of the eluent is gradually increased to move compounds of different polarities through the column at different rates, allowing for their separation and isolation in a pure form.

When this compound is synthesized as a single enantiomer or when a racemic mixture is resolved, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining its enantiomeric purity or enantiomeric excess (ee). csic.es

The two enantiomers of a chiral compound interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation. researchgate.net A common setup for related azabicyclo[2.2.1]heptane derivatives involves a Chiralcel or Chiralpak column with a mobile phase consisting of a mixture of n-hexane and isopropanol. researchgate.netsemanticscholar.org By comparing the peak areas of the two enantiomers in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric purity can be accurately quantified. researchgate.net

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Purity Analysis

Parameter Condition Reference
Column Chiralcel OD-H or Chiralpak AD-H researchgate.netsemanticscholar.org
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) researchgate.netsemanticscholar.org
Flow Rate 1.0 mL/min researchgate.net
Detection UV (e.g., 254 nm) researchgate.net

Q & A

Designing SAR Studies for Analgesic Development

  • Approach :

Synthesize derivatives with varied substituents (e.g., alkyl, aryl) at the 5-methyl position.

Test in vivo analgesic activity (e.g., tail-flick test) and compare with opioid controls.

Correlate structural features (e.g., steric bulk) with µ-opioid receptor off-target effects .

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